5-Methoxy-2-methyl-6-nitro-benzothiazole
Overview
Description
5-Methoxy-2-methyl-6-nitro-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Scientific Research Applications
5-Methoxy-2-methyl-6-nitro-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Safety and Hazards
When handling “5-Methoxy-2-methylbenzothiazole”, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
5-Methoxy-2-methyl-6-nitro-benzothiazole, like other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various enzymes . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways .
Mode of Action
The compound interacts with its targets, primarily through inhibition. For instance, it inhibits DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) in DNA during DNA replication . This inhibition disrupts the supercoiling process, leading to cessation of DNA replication and, consequently, bacterial growth .
Biochemical Pathways
The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall . The disruption of these pathways leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of essential biological processes, such as DNA replication and cell wall synthesis . This disruption leads to the inhibition of bacterial growth, making this compound a potential antibacterial agent .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methyl-6-nitro-benzothiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions are essential for understanding the compound’s potential therapeutic applications, particularly in antimicrobial and anticancer research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzothiazole derivatives, including this compound, have been reported to exhibit anti-cancer, anti-bacterial, and anti-inflammatory activities . These effects are mediated through the modulation of key signaling pathways and gene expression profiles, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzothiazole derivatives, including this compound, have been shown to inhibit DNA gyrase and tyrosine kinase, which are critical for bacterial replication and cell signaling, respectively . These interactions result in the disruption of essential cellular processes, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including this compound, exhibit stable biochemical properties under recommended storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that benzothiazole derivatives, including this compound, exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Benzothiazole derivatives, including this compound, have been reported to interact with specific transporters, affecting their localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Benzothiazole derivatives, including this compound, are directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzenethiol and appropriate aldehydes or ketones.
Cyclization: The reaction proceeds through a cyclization process, where the thioamide or carbon dioxide acts as a raw material.
Methoxylation: The methoxy group is introduced via methylation reactions using methanol or other methylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-6-nitro-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used for nitro group reduction.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-nitrobenzothiazole
- 2-Methyl-6-nitrobenzothiazole
- 5-Methoxy-2-methylbenzothiazole
Properties
IUPAC Name |
5-methoxy-2-methyl-6-nitro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-10-6-3-8(14-2)7(11(12)13)4-9(6)15-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRVPFOPVMSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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